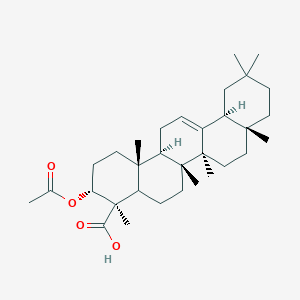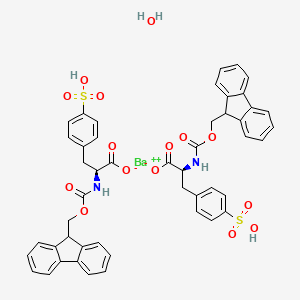![molecular formula C16H18N2O B13823315 8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a quinoline moiety attached to a dihydrooxazole ring, with a tert-butyl group providing steric hindrance and influencing its reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with oxazoline precursors in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.
化学反应分析
Types of Reactions
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the dihydrooxazole ring can form hydrogen bonds and other interactions that stabilize the compound’s binding to its target. The tert-butyl group provides steric hindrance, influencing the compound’s selectivity and potency.
相似化合物的比较
Similar Compounds
®-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole: The enantiomer of the compound, with similar structural features but different stereochemistry.
4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrothiazole: A thiazole analog with a sulfur atom replacing the oxygen in the dihydrooxazole ring.
4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydroimidazole: An imidazole analog with a nitrogen atom replacing the oxygen in the dihydrooxazole ring.
Uniqueness
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole is unique due to its specific combination of a quinoline moiety and a dihydrooxazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC 名称 |
4-tert-butyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)12-8-4-6-11-7-5-9-17-14(11)12/h4-9,13H,10H2,1-3H3 |
InChI 键 |
MFVHTTJYOACMIL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


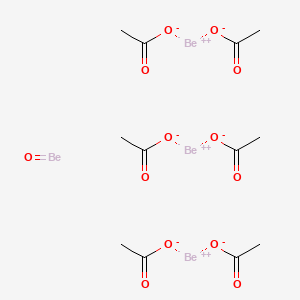

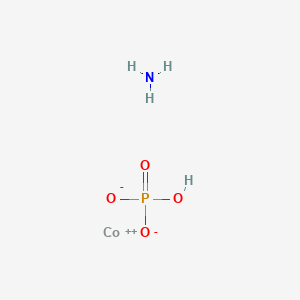
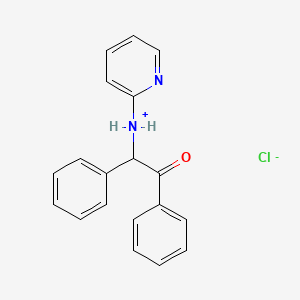
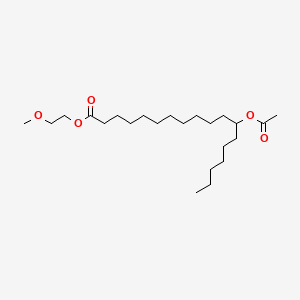
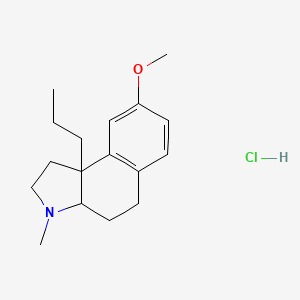
![2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
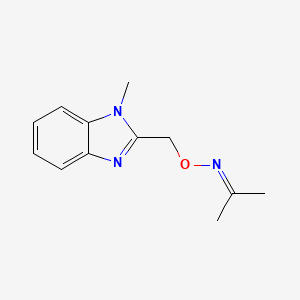

![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B13823316.png)
